(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride (2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2095396-89-5
VCID: VC4844603
InChI: InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-4-10(2)9-8-6;;/h4-5H,3,7H2,1-2H3;2*1H/t5-;;/m1../s1
SMILES: CC(CC1=CN(N=N1)C)N.Cl.Cl
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11

(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride

CAS No.: 2095396-89-5

Cat. No.: VC4844603

Molecular Formula: C6H14Cl2N4

Molecular Weight: 213.11

* For research use only. Not for human or veterinary use.

(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride - 2095396-89-5

Specification

CAS No. 2095396-89-5
Molecular Formula C6H14Cl2N4
Molecular Weight 213.11
IUPAC Name (2R)-1-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride
Standard InChI InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-4-10(2)9-8-6;;/h4-5H,3,7H2,1-2H3;2*1H/t5-;;/m1../s1
Standard InChI Key IFTHGLAEHAAHAI-ZJIMSODOSA-N
SMILES CC(CC1=CN(N=N1)C)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the 1,2,3-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its IUPAC name, (2R)-1-(1-methyltriazol-4-yl)propan-2-amine; dihydrochloride, reflects its stereochemistry at the C2 position of the propan-2-amine group and the presence of two hydrochloride counterions . Key structural attributes include:

  • Molecular formula: C6H14Cl2N4\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_4

  • Molecular weight: 213.11 g/mol

  • Stereochemistry: The (2R) configuration ensures enantiomeric specificity, critical for receptor binding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H14Cl2N4\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_4
Molecular Weight213.11 g/mol
PubChem CID137838563
Storage ConditionsRoom temperature
SMILES NotationCC(CC1=CN(N=N1)C)N.Cl.Cl

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction renowned for its efficiency and regioselectivity . For this compound, the route likely involves:

  • Alkyne Preparation: Propargyl alcohol or ethyl propiolate serves as the alkyne precursor.

  • Azide Formation: Substitution of a bromo intermediate with sodium azide (NaN3_3) yields the requisite azide .

  • Cycloaddition: Reaction of the azide with a terminal alkyne under Cu(I) catalysis forms the 1,4-disubstituted 1,2,3-triazole core .

  • Chiral Resolution: The (2R)-configuration is achieved via chiral auxiliary methods or enzymatic resolution, followed by dihydrochloride salt formation .

Structure-Activity Relationship (SAR) Insights

While direct data on this compound’s pharmacological activity is limited, structural analogs in GPR88 agonist research provide critical SAR insights:

  • Triazole Substitution: 1,4-Disubstituted 1,2,3-triazoles mimic trans-amide bonds, enhancing metabolic stability compared to peptidic ligands .

  • Alkoxy Side Chains: Cyclobutylmethyl or 2-methylpentyl groups optimize lipophilicity and brain penetration .

  • C-5 Hydrogen Bonding: Unsubstituted C-5 positions (as in this compound) are essential for potency, likely due to hydrogen-bond donor interactions .

Table 2: Pharmacological Data of Analogous Triazole Derivatives

CompoundEC50_{50} (nM)Emax_{\text{max}} (%)clogP
2595984.1
26601004.3
2989974.0
Data sourced from GPR88 cAMP assays .

Pharmacological Profile and Research Applications

Target Engagement: GPR88 Agonism

GPR88, an orphan G protein-coupled receptor enriched in the striatum, is implicated in neuropsychiatric disorders. Triazole-based agonists like (2R)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride are hypothesized to modulate cAMP signaling, though exact mechanistic data remain undisclosed . Key attributes of related compounds include:

  • Potency: Analogs exhibit EC50_{50} values as low as 14 nM (e.g., compound 53), suggesting high receptor affinity .

  • Brain Penetration: Optimized clogP values (~4.0–4.5) balance lipophilicity and blood-brain barrier permeability .

Preclinical Utility

This compound’s primary application lies in CNS drug discovery:

  • Tool Compound: Used to elucidate GPR88’s role in behaviors such as motor coordination and reward processing.

  • Lead Optimization: Serves as a scaffold for introducing substituents (e.g., methyl, ethyl) to fine-tune pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator